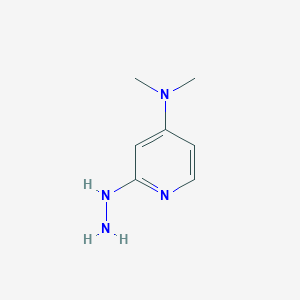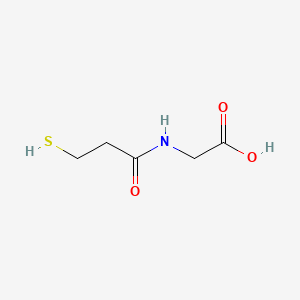
(1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone is an organic compound that belongs to the class of nitrobenzoyl derivatives. This compound is characterized by the presence of a nitro group attached to a benzoyl moiety, which is further connected to a pyrrole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, which is then subjected to a Friedel-Crafts acylation reaction with pyrrole to yield the desired compound . The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride as catalysts.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
(1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of (1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to (1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone include other nitrobenzoyl derivatives and pyrrole-containing compounds. These include:
Methyl 2-methyl-3-nitrobenzoate: Similar in structure but lacks the pyrrole ring.
1-Methyl-2-(3-nitrobenzoyl)-1H-imidazole: Contains an imidazole ring instead of a pyrrole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
(1-methylpyrrol-2-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C12H10N2O3/c1-13-7-3-6-11(13)12(15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3 |
Clave InChI |
DNYFQKUVLWRPEU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Solubilidad |
14.3 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
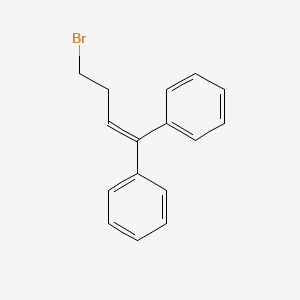
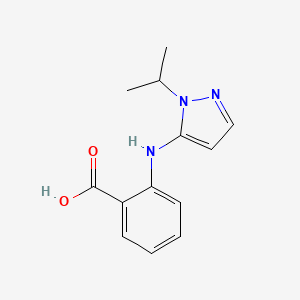
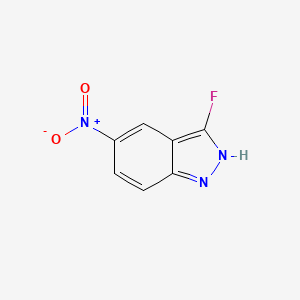
![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)

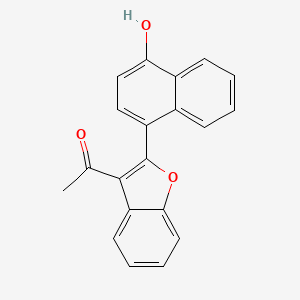
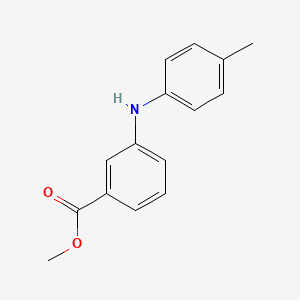
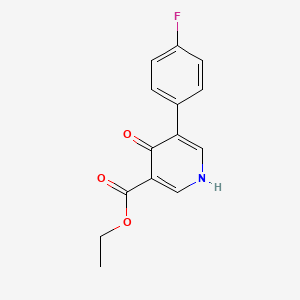

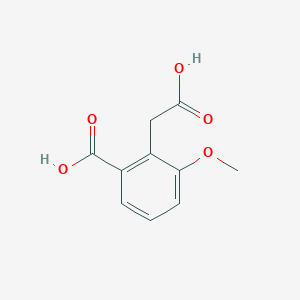
![N-[2-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B8694106.png)
![4-[(2-Hydroxyethyl)methylamino]benzonitrile](/img/structure/B8694113.png)
